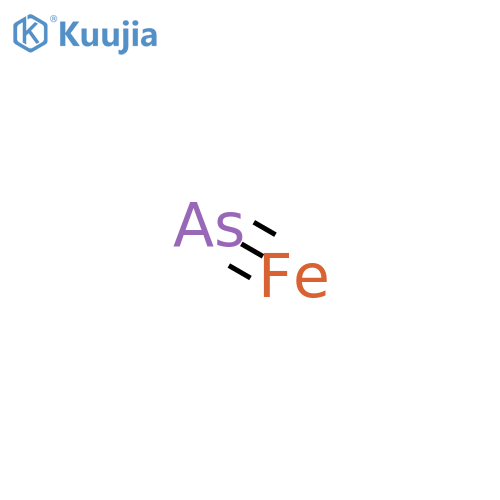Cas no 12044-16-5 (Iron arsenide (FeAs))

Iron arsenide (FeAs) structure
商品名:Iron arsenide (FeAs)
Iron arsenide (FeAs) 化学的及び物理的性質
名前と識別子
-
- Iron arsenide (FeAs)
- Ferric Arsenide
- Iron(III) arsenide
- AC1L34AB
- AR-1H7550
- arsinidyneiron
- CTK8D9779
- EINECS 234-947-8
- ironylidynearsane
- VB9X7ET594
- Iron(III) arsenide, 99.5% trace metals basis
- 12044-16-5
- arsanylidyneiron
- DTXSID1065219
- UNII-VB9X7ET594
- DTXCID0033629
-
- MDL: MFCD00049455
- インチ: InChI=1S/As.Fe
- InChIKey: VETKVGYBAMGARK-UHFFFAOYSA-N
- ほほえんだ: [Fe]#[As]
計算された属性
- せいみつぶんしりょう: 128.8612
- どういたいしつりょう: 130.856530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 2
- 回転可能化学結合数: 0
- 複雑さ: 10
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 密度みつど: 7.83 g/cm3 at 25 °C
- ゆうかいてん: 1020 °C
- PSA: 0
Iron arsenide (FeAs) セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H301 + H331-H410
- 警告文: P261-P273-P301+P310-P311-P501
- 危険物輸送番号:UN 1557 6.1 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 23/25-50/53
- セキュリティの説明: 20/21-28-45-60-61
-
危険物標識:


Iron arsenide (FeAs) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-228359-5 g |
Iron(III) arsenide, |
12044-16-5 | 5g |
¥2,745.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-228359-5g |
Iron(III) arsenide, |
12044-16-5 | 5g |
¥2745.00 | 2023-09-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 709018-5G |
Iron arsenide (FeAs) |
12044-16-5 | 99.5% trace metals basis | 5G |
¥3896.35 | 2022-02-24 |
Iron arsenide (FeAs) 関連文献
-
2. CXI.—The relation between the crystalline form and the chemical constitution of simple inorganic substancesWilliam Barlow,William Jackson Pope J. Chem. Soc. Trans. 1907 91 1150
-
Rodrigo Beltrán-Suito,Viktoria Forstner,J. Niklas Hausmann,Stefan Mebs,Johannes Schmidt,Ivelina Zaharieva,Konstantin Laun,Ingo Zebger,Holger Dau,Prashanth W. Menezes,Matthias Driess Chem. Sci. 2020 11 11834
-
Stanley Abbey,Hanhwi Jang,Brakowaa Frimpong,Naveen Kumar,Woo Hyun Nam,Van Quang Nguyen,Jong Ho Park,Chien Viet Nguyen,Hosun Shin,Jae Yong Song,Su-Dong Park,Sunglae Cho,Chandan Bera,Jaimin Kang,Byong-Guk Park,Muath Al Malki,G. Jeffrey Snyder,Yeon Sik Jung,Ki-Ha Hong,Min-Wook Oh Energy Environ. Sci. 2023 16 125
-
Xiaoyu Xuan,Tingfan Yang,Jian Zhou,Zhuhua Zhang,Wanlin Guo Nanoscale Adv. 2022 4 1324
12044-16-5 (Iron arsenide (FeAs)) 関連製品
- 655250-88-7(IRON MAGNESIUM HYDRIDE)
- 83000-95-7(IRON, COMPD. WITH MAGNESIUM (1:1))
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 57707-64-9(2-azidoacetonitrile)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
